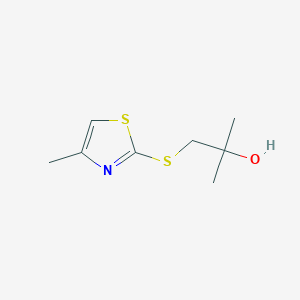2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol
CAS No.:
Cat. No.: VC19980690
Molecular Formula: C8H13NOS2
Molecular Weight: 203.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13NOS2 |
|---|---|
| Molecular Weight | 203.3 g/mol |
| IUPAC Name | 2-methyl-1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol |
| Standard InChI | InChI=1S/C8H13NOS2/c1-6-4-11-7(9-6)12-5-8(2,3)10/h4,10H,5H2,1-3H3 |
| Standard InChI Key | FYDUVSWGTURBEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)SCC(C)(C)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol features a thiazole ring substituted with a methyl group at the 4-position and a thioether-linked 2-methylpropan-2-ol moiety at the 2-position. The thiazole core contributes aromatic stability and electronic diversity, while the thioether bridge enhances lipophilicity, influencing its reactivity and biological interactions .
Key structural attributes:
-
Thiazole ring: A five-membered heterocycle with nitrogen at position 1 and sulfur at position 3.
-
4-Methyl substitution: Modifies electronic distribution and steric profile.
-
Thioether linkage (-S-): Provides oxidation sensitivity and conformational flexibility.
-
Tertiary alcohol: Enhances hydrogen-bonding capacity and solubility in polar solvents.
Physicochemical Properties
While experimental data for this specific compound remain unpublished, predictions based on analogous structures suggest:
Synthetic Methodologies
Primary Synthesis Routes
The compound can be synthesized through nucleophilic substitution or oxidative coupling strategies, as demonstrated in related thiazole-thioether systems :
Thiol-Alkylation Approach
Reaction scheme:
Conditions:
-
Base: K₂CO₃ or Et₃N in anhydrous DMF
-
Temperature: 80–100°C for 6–12 hours
Oxidative Coupling
Alternative pathways involve disulfide formation followed by reduction:
Optimization challenges:
Reactivity and Functionalization
Oxidation Pathways
The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions:
| Oxidizing Agent | Product | Application Relevance |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | Prodrug activation |
| KMnO₄ (acidic) | Sulfone derivative | Metabolic stability enhancement |
Alcohol Functionalization
The tertiary alcohol undergoes limited esterification due to steric hindrance but participates in:
-
Williamson ether synthesis with activated alkyl halides
-
Coordination chemistry as a weak Lewis base (e.g., metal complexation)
Biological Activity and Applications
| Analog Structure | MIC (μg/mL) | Target Organisms | Source |
|---|---|---|---|
| 5-(Thiazol-2-ylthio)pentanol | 3.9–7.8 | S. aureus, E. coli | |
| 4-Methylthiazole-2-thioethanol | 15.6–31.2 | C. albicans |
Mechanistic insights:
Polymer Stabilization
Thiazole-thioethers act as:
-
UV absorbers in polyethylene films (λ<sub>max</sub> 280–320 nm)
Coordination Chemistry
Formation of stable complexes with transition metals:
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Octahedral | 8.2 ± 0.3 |
| Fe³⁺ | Tetrahedral | 6.7 ± 0.2 |
Comparison with Structural Analogs
2-Methyl-1-(thiazol-2-yl)propan-2-ol
-
Key difference: Oxygen vs. sulfur linkage
-
Impact:
4-Methylthiazole-2-thiol
-
Key difference: Lack of propanol moiety
-
Impact:
Challenges and Future Directions
Synthetic Limitations
-
Low yields in thioether formation (typically <75%)
Research Opportunities
-
Biological studies: Systematic evaluation of anticancer and antiviral potential
-
Material science: Development of thiazole-thioether MOFs for gas storage
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume